N'-[(5-{2-nitrophenyl}-2-furyl)methylene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
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Overview
Description
N’-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a nitrophenyl group, a furan ring, and a dihydronaphthodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 5-(2-nitrophenyl)-2-furaldehyde with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N’-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The furan and dihydronaphthodioxine moieties may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- N’-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-dioxine-2-carbohydrazide
Uniqueness
N’-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H17N3O6 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[(Z)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide |
InChI |
InChI=1S/C24H17N3O6/c28-24(23-14-31-21-11-15-5-1-2-6-16(15)12-22(21)33-23)26-25-13-17-9-10-20(32-17)18-7-3-4-8-19(18)27(29)30/h1-13,23H,14H2,(H,26,28)/b25-13- |
InChI Key |
MSCWWFMYLPASRN-MXAYSNPKSA-N |
SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Isomeric SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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